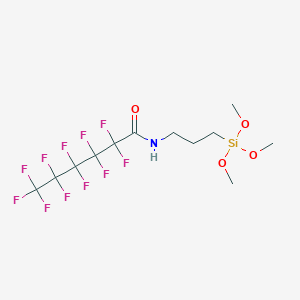
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide is a specialized organosilane compound with the molecular formula C12H16F11NO4Si. This compound is characterized by the presence of a perfluorohexanamide group attached to a trimethoxysilylpropyl chain. It is known for its unique chemical properties, including high thermal stability, hydrophobicity, and chemical resistance, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide typically involves the reaction of perfluorohexanoic acid with 3-aminopropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
Reactants: Perfluorohexanoic acid and 3-aminopropyltrimethoxysilane.
Solvent: Anhydrous toluene or another suitable non-polar solvent.
Catalyst: A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, large-scale purification techniques like distillation and crystallization are employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to cross-linked networks.
Substitution: The amide group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Cross-linked siloxane networks.
Substitution: Various substituted amides depending on the electrophile used.
Applications De Recherche Scientifique
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide has a wide range of applications in scientific research:
Chemistry: Used as a surface modifier to impart hydrophobic and oleophobic properties to materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: Utilized in the development of bio-compatible coatings for medical devices and implants due to its chemical resistance and stability.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic assays.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, to enhance durability and performance.
Mécanisme D'action
The primary mechanism by which N-(3-Trimethoxysilylpropyl)Perfluorohexanamide exerts its effects is through the formation of strong covalent bonds with surfaces. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense with hydroxyl groups on surfaces, creating a durable siloxane bond. This results in the formation of a stable, hydrophobic, and chemically resistant coating.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Trimethoxysilylpropyl)Perfluorooctanamide
- N-(3-Trimethoxysilylpropyl)Perfluorodecanamide
- N-(3-Trimethoxysilylpropyl)Perfluorobutanamide
Uniqueness
Compared to similar compounds, N-(3-Trimethoxysilylpropyl)Perfluorohexanamide offers a balanced combination of hydrophobicity and chemical resistance due to its perfluorohexanamide group. This makes it particularly suitable for applications requiring both properties, such as in advanced coatings and surface treatments.
Propriétés
Numéro CAS |
154380-34-4 |
|---|---|
Formule moléculaire |
C12H16F11NO4Si |
Poids moléculaire |
475.33 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,6-undecafluoro-N-(3-trimethoxysilylpropyl)hexanamide |
InChI |
InChI=1S/C12H16F11NO4Si/c1-26-29(27-2,28-3)6-4-5-24-7(25)8(13,14)9(15,16)10(17,18)11(19,20)12(21,22)23/h4-6H2,1-3H3,(H,24,25) |
Clé InChI |
UUOOBMVZLOQJME-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCNC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
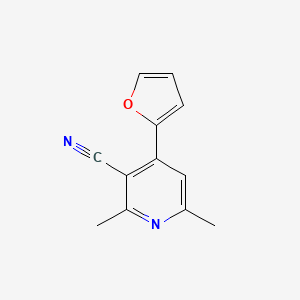
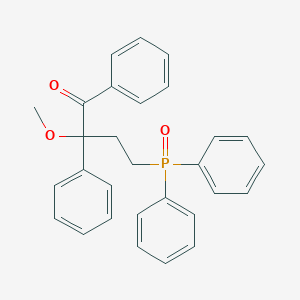
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)

![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
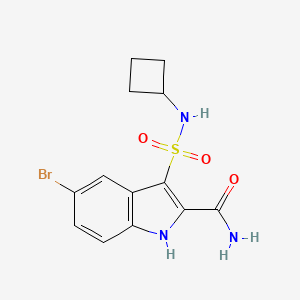

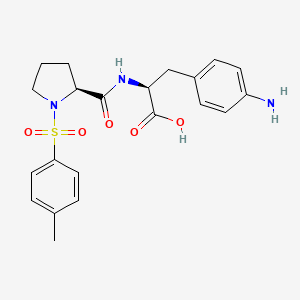
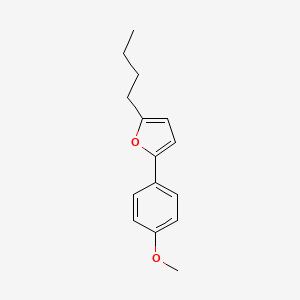
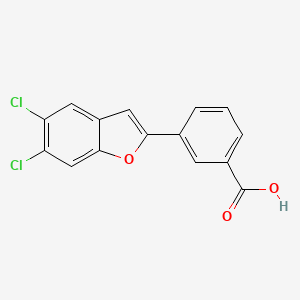
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
